molecular formula C17H13Cl2N3O4S B2726143 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886937-89-9

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2726143
CAS No.: 886937-89-9
M. Wt: 426.27
InChI Key: FTXPXIBVFMAOBR-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 1,3,4-oxadiazole ring and dichlorophenyl and ethylsulfonyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the 1,3,4-oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the ethylsulfonyl group is added through sulfonation reactions using reagents like ethylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or modified oxadiazole rings. Substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(propylsulfonyl)benzamide

Uniqueness

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethylsulfonyl group, in particular, distinguishes it from similar compounds, potentially leading to different interactions and effects.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4S/c1-2-27(24,25)12-6-3-10(4-7-12)15(23)20-17-22-21-16(26-17)13-9-11(18)5-8-14(13)19/h3-9H,2H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXPXIBVFMAOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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